molecular formula C18H16F3N3O2S B1664030 2,5-二甲基塞来考昔 CAS No. 457639-26-8

2,5-二甲基塞来考昔

货号: B1664030
CAS 编号: 457639-26-8
分子量: 395.4 g/mol
InChI 键: NTFOSUUWGCDXEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl celecoxib is a derivative of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). Unlike celecoxib, dimethyl celecoxib lacks cyclooxygenase-2 (COX-2) inhibitory function but retains potent anti-tumor properties.

科学研究应用

Anticancer Properties

DMC has shown significant potential as an anticancer agent across various cancer types. Its mechanisms of action include inducing apoptosis and autophagy in cancer cells, inhibiting tumor growth, and modulating immune responses.

Case Studies

  • A study demonstrated that DMC significantly inhibited tumor growth in HCC models by enhancing NK cell cytotoxicity and promoting a favorable immune microenvironment .
  • Another investigation into colorectal cancer indicated that DMC was more effective than celecoxib in reducing cell viability and inducing apoptosis in HT-29 human colorectal cancer cells .

Gerontological Applications

DMC has also been explored for its potential anti-aging effects. Research indicates that it can extend lifespan and improve healthspan in model organisms such as Drosophila.

Longevity Studies

  • A study found that treatment with DMC extended the lifespan of Drosophila through mechanisms involving insulin signaling and target of rapamycin (mTOR) pathways. Improvements in physical activity and intestinal integrity were also noted, indicating a holistic benefit to health during aging .

Enhancement of Therapeutic Modalities

DMC has been investigated as an adjunct therapy to enhance the efficacy of existing treatments such as photodynamic therapy (PDT).

Photodynamic Therapy

  • Research indicates that combining DMC with PDT improves tumoricidal activity without increasing normal tissue photosensitization. DMC enhances apoptosis and cytotoxicity in tumor cells exposed to PDT protocols, suggesting its utility in combination therapies .

Comparative Efficacy

The following table summarizes key findings comparing DMC with celecoxib and other compounds regarding their anticancer effects:

CompoundMechanism of ActionCancer TypeKey Findings
2,5-Dimethyl CelecoxibInduces apoptosis and autophagyNasopharyngeal carcinomaInduces cell death via ROS/JNK pathway
Enhances NK cell functionHepatocellular carcinomaInhibits PD-L1 expression
CelecoxibCOX-2 inhibitionVarious cancersAssociated with cardiovascular side effects
Modulates inflammationLess effective than DMC in some studies

作用机制

二甲基塞来昔布通过几个分子靶点和途径发挥作用。它通过下调细胞周期蛋白 A 和 B 来抑制细胞增殖,从而导致细胞周期蛋白依赖性激酶活性的丧失。 此外,它通过抑制 CIP2A/PP2A/Akt 信号轴来诱导癌细胞凋亡 . 与塞来昔布不同,其抗肿瘤特性独立于 COX-2 抑制 .

准备方法

合成路线和反应条件

二甲基塞来昔布的合成通常涉及一系列从容易获得的前体开始的化学反应。一种常见的方法包括将 4-甲基苯乙酮与三氟乙酸乙酯进行克莱森缩合以形成二酮中间体。 然后,该中间体与 4-磺酰胺苯肼盐酸盐进行环缩合,得到二甲基塞来昔布 .

工业生产方法

二甲基塞来昔布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这些优化包括使用更合适的溶剂,改进的后处理和纯化工艺以及连续流动合成技术,以提高收率并减少反应时间 .

化学反应分析

反应类型

二甲基塞来昔布会经历各种化学反应,包括:

常用试剂和条件

在这些反应中使用的常用试剂包括用于氧化的四丁基溴化铵高锰酸钾等氧化剂和用于还原反应的还原剂。 这些条件通常涉及受控温度和特定溶剂以确保高收率和纯度 .

主要产品

这些反应形成的主要产物包括羟基二甲基塞来昔布、二甲基塞来昔布羧酸和各种取代类似物。 这些产品通常用于进一步研究和开发新的治疗剂 .

相似化合物的比较

二甲基塞来昔布与其他类似化合物进行比较,例如:

二甲基塞来昔布的独特之处在于它保留了塞来昔布的抗肿瘤特性,但不会抑制 COX-2,这使其成为具有潜在更少副作用的癌症治疗的有希望的候选药物 .

生物活性

2,5-Dimethyl Celecoxib (DMC) is a structural analogue of the non-steroidal anti-inflammatory drug (NSAID) celecoxib. While celecoxib is primarily known for its selective inhibition of cyclooxygenase-2 (COX-2), DMC exhibits a range of biological activities that extend beyond COX-2 inhibition, particularly in cancer therapy and cellular mechanisms. This article explores the biological activity of DMC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

DMC has been shown to induce apoptosis and autophagy in various cancer cell lines. Its mechanisms can be summarized as follows:

  • Reactive Oxygen Species (ROS) Activation : DMC activates the ROS/JNK signaling pathway, leading to apoptosis in nasopharyngeal carcinoma cells. The use of ROS scavengers like N-acetyl cysteine (NAC) significantly attenuates DMC-induced autophagy, highlighting the role of ROS in its anticancer effects .
  • Cell Cycle Inhibition : Research indicates that DMC inhibits cell cycle progression in hematologic cancer cell lines (e.g., U937, Jurkat). This inhibition is associated with the induction of apoptosis, suggesting that DMC can effectively halt cancer cell proliferation .
  • Tumor Microenvironment Modulation : In hepatocellular carcinoma (HCC), DMC enhances the activity of natural killer (NK) and T cells while inhibiting their exhaustion. This effect is mediated through the regulation of programmed cell death protein-1 (PD-1) and interferon-gamma expression via gastrointestinal microbiota interactions .

Anticancer Properties

DMC's anticancer properties have been demonstrated across various studies:

Cancer Type Mechanism Findings
Nasopharyngeal CarcinomaInduces apoptosis and autophagy via ROS/JNK axisSignificant anticancer potency observed both in vitro and in vivo
Hematologic CancersInhibits cell cycle progression and induces apoptosisEffective against multiple leukemia cell lines
Hepatocellular CarcinomaEnhances NK and T-cell activity; inhibits PD-1 expressionImproved prognosis and antitumor activity in mouse models
Intestinal CancerSuppresses TCF-dependent transcription and Wnt signalingReduced number and size of carcinomas in in vivo studies

Comparative Studies with Celecoxib

DMC has been compared to celecoxib regarding its efficacy and safety profile. Notably, DMC does not exhibit COX-2 inhibitory activity but retains or enhances other beneficial effects associated with celecoxib:

  • Apoptotic Induction : DMC has been shown to induce apoptotic cell death more potently than celecoxib, especially through non-COX-2 pathways such as PDK1 and SERCA inhibition .
  • Anti-inflammatory Effects : While celecoxib's primary mechanism involves COX-2 inhibition, DMC's lack of COX-2 activity allows it to bypass some gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies

Several case studies have highlighted the potential of DMC as an effective therapeutic agent:

  • Nasopharyngeal Carcinoma Study : A study demonstrated that DMC treatment led to significant tumor reduction in animal models, correlating with increased ROS levels and enhanced apoptosis .
  • HCC Treatment : In a mouse model of HCC, DMC not only inhibited tumor growth but also improved immune responses by enhancing NK cell function, suggesting its role in immunotherapy .
  • Longevity Studies : Research on Drosophila showed that DMC could extend lifespan through mechanisms involving insulin signaling and autophagy enhancement, indicating potential applications in aging research .

属性

IUPAC Name

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFOSUUWGCDXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196614
Record name 2,5-Dimethylcelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457639-26-8
Record name 2,5-Dimethylcelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylcelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl Celecoxib
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl Celecoxib
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl Celecoxib
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl Celecoxib
Reactant of Route 5
2,5-Dimethyl Celecoxib
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl Celecoxib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。